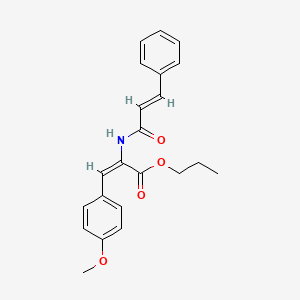
N-methyl-5-(phenoxymethyl)-N-(quinolin-2-ylmethyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-5-(phenoxymethyl)-N-(quinolin-2-ylmethyl)-1H-pyrazole-3-carboxamide is a synthetic compound that has been extensively studied due to its potential applications in scientific research. This compound is also known as QNZ, and it has been found to exhibit a range of biochemical and physiological effects that make it a valuable tool for researchers studying various diseases and disorders.
Mécanisme D'action
The mechanism of action of N-methyl-5-(phenoxymethyl)-N-(quinolin-2-ylmethyl)-1H-pyrazole-3-carboxamide involves its ability to inhibit the activity of certain enzymes, such as NF-κB and IKK. These enzymes are involved in the development of cancer and autoimmune disorders, and their inhibition by QNZ has been found to have therapeutic potential.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. These effects include the inhibition of certain enzymes, the induction of apoptosis (programmed cell death), and the inhibition of cell proliferation. QNZ has also been found to have anti-inflammatory effects, which make it a potential treatment for autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-methyl-5-(phenoxymethyl)-N-(quinolin-2-ylmethyl)-1H-pyrazole-3-carboxamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This makes it a valuable tool for researchers studying the role of these enzymes in various diseases and disorders. However, one of the limitations of using QNZ is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving N-methyl-5-(phenoxymethyl)-N-(quinolin-2-ylmethyl)-1H-pyrazole-3-carboxamide. One area of research involves the development of new analogs of QNZ that exhibit improved pharmacological properties. Another area of research involves the use of QNZ in combination with other drugs to enhance its therapeutic potential. Additionally, QNZ has the potential to be used as a tool for studying the role of certain enzymes in the development of other diseases and disorders.
Méthodes De Synthèse
The synthesis of N-methyl-5-(phenoxymethyl)-N-(quinolin-2-ylmethyl)-1H-pyrazole-3-carboxamide is a complex process that involves several steps. The starting materials for the synthesis include 2-aminobenzyl alcohol, 2-chloroquinoline, and 3,5-dimethylpyrazole. These materials are reacted together in the presence of various reagents and catalysts to produce the final product.
Applications De Recherche Scientifique
N-methyl-5-(phenoxymethyl)-N-(quinolin-2-ylmethyl)-1H-pyrazole-3-carboxamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research involves the compound's ability to inhibit the activity of certain enzymes that are involved in the development of cancer. QNZ has also been studied for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
N-methyl-5-(phenoxymethyl)-N-(quinolin-2-ylmethyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-26(14-17-12-11-16-7-5-6-10-20(16)23-17)22(27)21-13-18(24-25-21)15-28-19-8-3-2-4-9-19/h2-13H,14-15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMABUPDYJORSDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2C=C1)C(=O)C3=NNC(=C3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide](/img/structure/B5326123.png)
![5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-(2-pyridinyl)pyrimidine](/img/structure/B5326129.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2,6-dihydroxy-N-methylbenzamide](/img/structure/B5326137.png)
![N,N,N'-trimethyl-N'-{1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-1,2-ethanediamine](/img/structure/B5326145.png)
![5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5326151.png)

![N-(2,5-dimethoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5326166.png)
![methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(4-methoxy-3-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5326175.png)

![ethyl N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]glycinate](/img/structure/B5326193.png)

![(4aS*,8aR*)-6-[(2-amino-4-methylpyrimidin-5-yl)carbonyl]-1-(3-hydroxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5326213.png)
![8-(2,4-difluoro-3-methoxybenzoyl)-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5326219.png)
![5-chloro-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5326232.png)